6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a versatile chemical compound known for its unique properties and functional groups. This compound has garnered attention in various scientific research fields, including pharmaceuticals, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the nicotinaldehyde derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the formation of the oxime group using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Catalysis: Acts as a catalyst in organic reactions due to its unique functional groups.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde
- O-(2,4-dichlorobenzyl)oxime
Uniqueness
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime stands out due to its combined functional groups, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLDCFWEJNBSH-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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